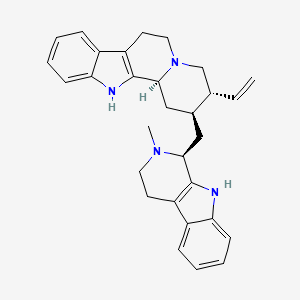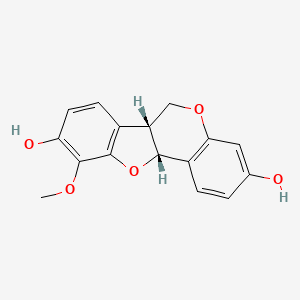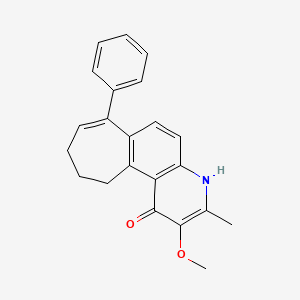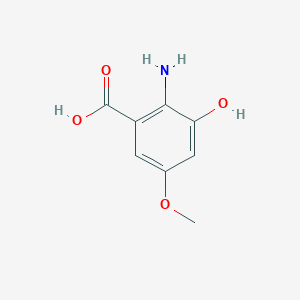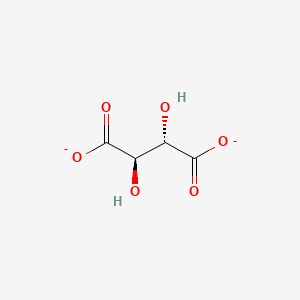
Meso-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meso-tartrate(2-) is a 2,3-dihydroxybutanedioate. It is a conjugate base of a meso-tartrate(1-).
Applications De Recherche Scientifique
1. Anticaking Agent in Sodium Chloride
Meso-tartrate, specifically iron(III) meso-tartrate, has been identified as a novel anticaking agent for sodium chloride. Research suggests that the binuclear iron(III) complex with bridging meso-tartrate ligands exhibits a specific molecular structure that contributes to its anticaking activity. This complex's ability to form a charge distribution matching the sodium chloride crystal surface explains its effectiveness as an anticaking agent (Bode et al., 2016).
2. Component in Crystal Engineering
Meso-tartrate is used in crystal engineering, particularly in the synthesis of copper compounds. The crystallization of copper tartrate with various enantiomers and diastereomers of tartaric acid, including meso-tartrate, leads to new crystal structures with potential industrial or medical applications. These structures show significant physical property variations from plain copper tartrate (Kremer & Englert, 2019).
3. Inhibition of Bacterial Growth
Studies have shown that meso-tartrate can inhibit the growth of certain strains of bacteria, such as Salmonella typhimurium. This inhibition is not bactericidal but rather inhibitory, as the bacteria can resume growth when transferred to a fresh medium without meso-tartrate. The study highlights the potential of meso-tartrate as a growth-inhibiting agent for specific bacterial strains (Alfredsson & Old, 2009).
4. Nonlinear Optical Material
Meso-tartrate is used in synthesizing nonlinear optical materials, like piperazinium meso-tartrate. This compound has been shown to possess significant optical properties, including a wide transparency window and prominent photoluminescence, making it useful for optoelectronics applications (Subhashini et al., 2013).
5. Role in Abiotic Pathways to the Citric Acid Cycle
Research has demonstrated that meso-tartrate can be formed abiotically via the cyanide-catalyzed dimerization of glyoxylate, suggesting an alternative prebiotic pathway for the citric acid cycle. This pathway may have implications for understanding early biochemical processes on Earth (Butch et al., 2013).
6. Binding Studies in Biochemistry
Meso-tartrate is studied for its binding properties in biochemistry, especially regarding enzymes like tartrate dehydrogenase from Pseudomonas putida. These studies provide insights into enzyme mechanisms, such as half-of-the-sites reactivity and the influence of various ligands on enzyme function (Karsten & Cook, 2006).
7. Chiral Recognition in Chemistry
Meso-tartrate plays a role in chiral recognition, as seen in studies involving optically active macrocycles. These studies explore the interaction of these macrocycles with different chiral dicarboxylates, including tartrate anions, to understand chiral discrimination in chemical reactions (Alfonso et al., 2000).
8. Photoluminescence in Doped Materials
Meso-tartrate is involved in the synthesis of doped materials exhibiting photoluminescence. For example, ZnWO4 crystallites/architectures doped with rare earth ions and promoted by meso-tartrate show unique luminescence properties, making them suitable for various applications in material science (Li et al., 2019).
Propriétés
Numéro CAS |
5976-95-4 |
|---|---|
Nom du produit |
Meso-tartrate |
Formule moléculaire |
C4H4O6-2 |
Poids moléculaire |
148.07 g/mol |
Nom IUPAC |
(2R,3S)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2+ |
Clé InChI |
FEWJPZIEWOKRBE-XIXRPRMCSA-L |
SMILES isomérique |
[C@@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O |
Autres numéros CAS |
5976-95-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



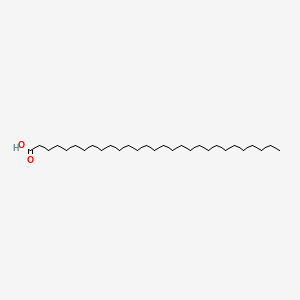
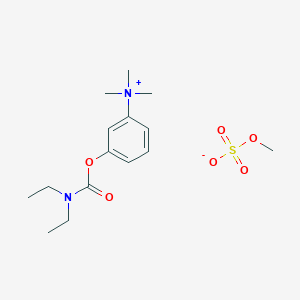
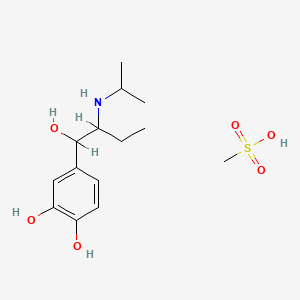
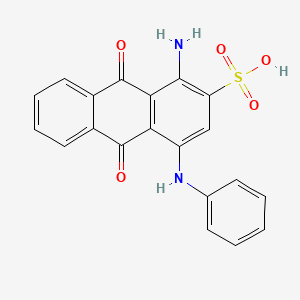
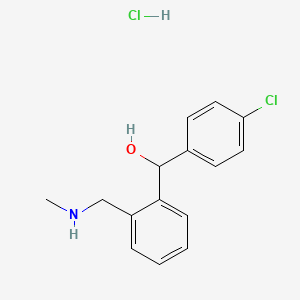
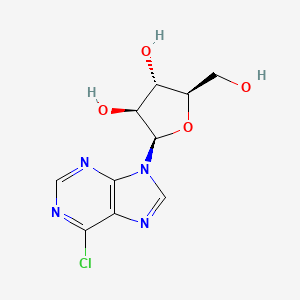
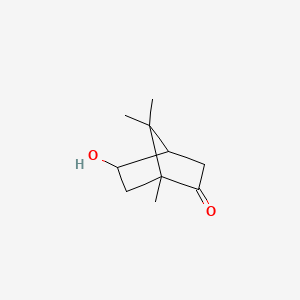
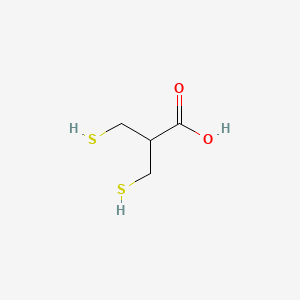
![(8S,9S,10S,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1217445.png)
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1217446.png)
